molecular formula C10H6ClN3O B8470260 4-chloro-6-methoxy-1,5-naphthyridine-3-carbonitrile

4-chloro-6-methoxy-1,5-naphthyridine-3-carbonitrile

Cat. No. B8470260
M. Wt: 219.63 g/mol
InChI Key: PDLFBBIUMUHLAY-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

To a solution of 4-chloro-6-(methyloxy)-1,5-naphthyridine-3-carbonitrile (280 mg, 1.28 mmol), potassium carbonate (885 mg, 6.4 mmole), tetrakis-triphenylphosphine (30 mg, 0.026 mmole) in DME/H2O (20 mL, 3:1) was added 2,4,6-trivinylcycloborane-pyridine complex (154 mg, 0.64 mmole). After stirring for 1 h at 90° C., another batch of tetrakis-triphenylphosphine (30 mg, 0.026 mmol) was added. After refluxing for another 1.5 h, the mixture contents were cooled down to room temperature and extrated with diethyl ether. The ether fractions were combined, concentrated and purified by column chromatography (silica, 0-10% ethyl acetate in hexane) to give the title compound as a light yellow solid (176 mg, 65%): LC/MS (ES) m/e 212 (M+H)+.
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
885 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphine
Quantity
30 mg
Type
reactant
Reaction Step One
Name
DME H2O
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphine
Quantity
30 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[N:10]=2)[N:5]=[CH:4][C:3]=1[C:14]#[N:15].C(=O)([O-])[O-].[K+].[K+].[CH2:22](OCC)[CH3:23]>COCCOC.O>[CH:22]([C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[N:10]=2)[N:5]=[CH:4][C:3]=1[C:14]#[N:15])=[CH2:23] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
ClC1=C(C=NC2=CC=C(N=C12)OC)C#N
Name
Quantity
885 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
tetrakis-triphenylphosphine
Quantity
30 mg
Type
reactant
Smiles
Name
DME H2O
Quantity
20 mL
Type
solvent
Smiles
COCCOC.O
Step Two
Name
tetrakis-triphenylphosphine
Quantity
30 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h at 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for another 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture contents were cooled down to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica, 0-10% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=C)C1=C(C=NC2=CC=C(N=C12)OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 176 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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